molecular formula C17H20N2 B1438548 6-Piperidin-1-YL-biphenyl-3-ylamine CAS No. 1166975-56-9

6-Piperidin-1-YL-biphenyl-3-ylamine

Cat. No.: B1438548
CAS No.: 1166975-56-9
M. Wt: 252.35 g/mol
InChI Key: KNFIEEQPQMWNQJ-UHFFFAOYSA-N
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Description

“6-Piperidin-1-YL-biphenyl-3-ylamine” is a chemical compound with the molecular formula C17H20N2 and a molecular weight of 252.35 . It is a solid substance . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string NC1=CC (C2=CC=CC=C2)=C (N3CCCCC3)C=C1 . The InChI representation is 1S/C17H20N2/c18-15-9-10-17 (19-11-5-2-6-12-19)16 (13-15)14-7-3-1-4-8-14/h1,3-4,7-10,13H,2,5-6,11-12,18H2 .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 252.35 .

Scientific Research Applications

Anticancer Activities

One study highlights the synthesis of novel Mannich bases derived from 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine, aiming to enhance its biological activity for anticancer purposes. The synthesized compounds demonstrated moderate cytotoxic activity against prostate cancer cell lines, showcasing the potential of these derivatives in cancer treatment (Demirci & Demirbas, 2019).

Novel Synthesis Methods

Research into the synthesis of 1-(8-Fluoro-naphthalen-1-yl)piperazine presented a new method that overcame scale-up challenges, offering a practical alternative for producing related compounds. This advancement could facilitate further study and application of similar compounds in scientific research (Zhijian et al., 2007).

Inhibition of Bacterial Persisters

A chemical compound identified as 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10) was found to selectively kill bacterial persisters that tolerate antibiotic treatment without affecting normal antibiotic-sensitive cells. This discovery opens new avenues for combating antibiotic resistance (Kim et al., 2011).

Optical Properties in Materials Science

A study on the structure-dependent and environment-responsive optical properties of trisheterocyclic systems with electron-donating amino groups, including piperidine derivatives, explored their potential in developing efficient emitters and understanding the impact of structural variations on fluorescence properties (Palion-Gazda et al., 2019).

Antineoplastic Tyrosine Kinase Inhibition

Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, was studied for its metabolism in chronic myelogenous leukemia patients. This research provides insight into the metabolic pathways of flumatinib and related compounds, which is crucial for understanding their pharmacokinetics and improving therapeutic efficacy (Gong et al., 2010).

Future Directions

Biphenyl derivatives, such as “6-Piperidin-1-YL-biphenyl-3-ylamine”, are being explored as potential small-molecule inhibitors of PD-1/PD-L1, which are important targets in cancer immunotherapy . Piperidine derivatives are also being studied for their synthesis and pharmacological applications .

Properties

IUPAC Name

3-phenyl-4-piperidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2/c18-15-9-10-17(19-11-5-2-6-12-19)16(13-15)14-7-3-1-4-8-14/h1,3-4,7-10,13H,2,5-6,11-12,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFIEEQPQMWNQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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